molecular formula C19H25N3O6S B8617180 3,4-Didehydro naratriptan oxalate CAS No. 121679-21-8

3,4-Didehydro naratriptan oxalate

Cat. No. B8617180
CAS RN: 121679-21-8
M. Wt: 423.5 g/mol
InChI Key: PXUWIYZZMASGGC-UHFFFAOYSA-N
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Description

3,4-Didehydro naratriptan oxalate is a derivative of naratriptan . Naratriptan is a triptan drug that is selective for the 5-hydroxytryptamine1 receptor subtype and is typically used for the treatment of migraine headaches . The molecular formula of 3,4-Didehydro naratriptan oxalate is C17H23N3O2S.C2H2O4 .


Molecular Structure Analysis

The molecular weight of 3,4-Didehydro naratriptan oxalate is 423.483 . The structure of the molecule can be represented by the SMILES string: OC(=O)C(O)=O.CNS(=O)(=O)CCC1=CC2=C(NC=C2C3=CCN©CC3)C=C1 .

Mechanism of Action

The mechanism of action of naratriptan involves three distinct pharmacological actions: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism .

properties

CAS RN

121679-21-8

Product Name

3,4-Didehydro naratriptan oxalate

Molecular Formula

C19H25N3O6S

Molecular Weight

423.5 g/mol

IUPAC Name

N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide;oxalic acid

InChI

InChI=1S/C17H23N3O2S.C2H2O4/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;3-1(4)2(5)6/h3-5,11-12,18-19H,6-10H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

PXUWIYZZMASGGC-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C.C(=O)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-methyl-1H-indole-5-ethanesulphonamide (1.0 g) in methanol (50 ml) containing potassium hydroxide (5.6 g) and N-methyl-4-piperidone (1.0 ml) was heated at reflux for 24h, cooled, and the resulting solid filtered off (1.0 g). A sample of the solid (0.2 g) was dissolved in a hot methanolic solution of oxalic acid (0.06 g), the solution cooled, and the salt precipitated by adding ethyl acetate (20 ml) and dry ether (50 ml). The salt was filtered off, and dried in vacuo to give the title compound as a solid (0.12 g) m.p. 87°-90° (shrinks) Analysis Found: C,52.2; H,5.6; N,9.5. C17H23N3O2S.C2H2O4.0.6H2O requires C,52.5; H,6.0; N,9.7%.
Quantity
1 g
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reactant
Reaction Step One
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5.6 g
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reactant
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1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
24h
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0 (± 1) mol
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reactant
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